(2Z,5Z)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-2-[(2-METHYL-1,3-BENZOTHIAZOL-5-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring multiple benzothiazole and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and thiazolidinone precursors. The key steps may involve:
Condensation Reactions: Formation of the thiazolidinone ring through condensation of appropriate amines and carbonyl compounds.
Aldol Condensation: Formation of the ethylidene linkage between the benzothiazole and thiazolidinone units.
Cyclization: Intramolecular cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole moieties can be oxidized to form sulfoxides or sulfones.
Reduction: The ethylidene linkages can be reduced to ethyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The benzothiazole and thiazolidinone moieties can bind to active sites, inhibiting or modulating the activity of the target proteins. The exact molecular pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Thiazolidinone Derivatives: Compounds like 2-thiazolidinone and 4-thiazolidinone.
Uniqueness
This compound is unique due to the combination of benzothiazole and thiazolidinone moieties, which may confer distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical reactivity and potential for multi-target interactions in biological systems.
Properties
Molecular Formula |
C23H20N4OS3 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3-methyl-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4OS3/c1-4-27-17-7-5-6-8-19(17)30-21(27)12-11-20-22(28)26(3)23(31-20)25-15-9-10-18-16(13-15)24-14(2)29-18/h5-13H,4H2,1-3H3/b20-11-,21-12+,25-23? |
InChI Key |
HBNHRXFFZATSEH-ULDWWRGFSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C\3/C(=O)N(C(=NC4=CC5=C(C=C4)SC(=N5)C)S3)C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=NC4=CC5=C(C=C4)SC(=N5)C)S3)C |
Origin of Product |
United States |
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